molecular formula C12H16BClO4 B1418032 (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid CAS No. 1315476-05-1

(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid

Cat. No. B1418032
M. Wt: 270.52 g/mol
InChI Key: YTWKNWCOCNXTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H16BClO4 and a molecular weight of 270.52 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: B(C1=C(C=CC(=C1)Cl)C(=O)OCC©©C)(O)O . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a carbonyl group linked to a 2,2-dimethylpropoxy group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.52 and a molecular formula of C12H16BClO4 . It has a complexity of 290 and a topological polar surface area of 66.8Ų . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBAs) like (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid have shown significant utility in optical modulation and saccharide recognition. These compounds, when conjugated with polymers like polyethylene glycol, can effectively disperse single-walled carbon nanotubes (SWNTs) in water and modulate their near-infrared fluorescence in response to saccharide binding. This characteristic makes PBAs valuable for sensing applications, particularly in identifying specific saccharides. Surprisingly, the photoluminescence quantum yield of SWNTs is influenced by the structure of the attached PBA, indicating a direct link between molecular structure and optical properties (Mu et al., 2012).

Fluorescence Quenching Studies

In a study on fluorescence quenching, derivatives of boronic acids like 5-chloro-2-methoxy phenyl boronic acid showed negative deviations in Stern–Volmer plots when interacting with aniline in various alcohols. This behavior points towards the existence of different ground state conformers of the solutes, suggesting that boronic acid derivatives can have complex interactions in different solvent environments, impacting their fluorescence properties (Geethanjali et al., 2015).

Anticancer Activity and Metabolite Profiling

A boronic acid-based molecule, structurally related to (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid, demonstrated promising anticancer activity. The molecule was assessed against different cell lines and showed notable activity even at low concentrations. A thorough bioanalytical method development and validation were performed for this molecule, establishing its pharmacokinetic profile and metabolite identification, crucial steps in drug development (Zagade et al., 2020).

Carboxylation of Arylboronic Esters with CO2

A significant application of arylboronic esters involves their carboxylation using CO2. This method allows the conversion of esters of arylboronic acids into benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids, under specific conditions involving catalysts like Rhodium. This approach presents a versatile method for preparing functionalized aryl- and alkenyl-carboxylic acids, expanding the utility of boronic acid derivatives in synthetic chemistry (Ukai et al., 2006).

Room-Temperature Phosphorescent Materials

The cyclic-esterification of aryl boronic acids, including compounds like (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid, with dihydric alcohols, offers a straightforward method for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process can transform non-phosphorescent compounds into long-lived RTP emitters and bright ML dyes, emphasizing the significance of boronic acids in developing novel optical materials (Zhang et al., 2018).

properties

IUPAC Name

[5-chloro-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWKNWCOCNXTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid

CAS RN

1315476-05-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315476-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.